(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid

Catalog No.
S1768285
CAS No.
77128-73-5
M.F
C25H23NO4
M. Wt
401.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl...

CAS Number

77128-73-5

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1

InChI Key

GBROUWPNYVBLFO-QHCPKHFHSA-N

SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

77128-73-5;Fmoc-N-Me-Phe-OH;Fmoc-N-methyl-L-phenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoicacid;ST51016068;Fmoc-L-MePhe-OH;AmbotzFAA1403;AC1LJQPI;AC1Q3VRE;47598_ALDRICH;SCHEMBL120595;TMA017;47598_FLUKA;CTK7I3109;Fmoc-N-a-methyl-L-Phenylalanine;MolPort-003-934-203;ZINC4521502;FMOC--METHYL-L-PHENYLALANINE;Fmoc-N-alpha-methyl-L-Phenylalanine;AKOS015837150;AKOS015908459;CF-1297;AJ-51421;AK-44762;AM808172

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis

Fmoc-D-Phe is a crucial building block in peptide synthesis, particularly for solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for creating peptides and proteins in a controlled laboratory setting. Fmoc-D-Phe, with its Fmoc (Fluorenylmethoxycarbonyl) protecting group, allows for the stepwise addition of amino acids to a growing peptide chain while ensuring proper protection of other reactive sites. This enables the creation of complex peptide structures with desired functionalities [].

Here, the Fmoc group acts as a temporary protecting group for the amino group of D-Phe. It can be selectively removed under mild conditions, allowing for the subsequent coupling of the next amino acid in the peptide sequence [].

Investigating Protein-Protein Interactions

Fmoc-D-Phe can be used as a tool to study protein-protein interactions (PPIs). By incorporating Fmoc-D-Phe residues into specific positions of a protein, researchers can probe the role of chirality (handedness) in protein binding events []. The altered side chain of D-Phe compared to its L-enantiomer (L-Phenylalanine) can affect how the protein interacts with other molecules, providing valuable insights into the structural basis of PPIs [].

This compound is likely a derivative of the amino acid phenylalanine. The presence of the "(S)" designation indicates it has a specific stereochemistry at the second carbon atom. The molecule also contains a "fluorenylmethoxycarbonyl" (Fmoc) group, commonly used in organic synthesis for protecting amino groups.


Molecular Structure Analysis

The key features of the molecule include:

  • A central chain similar to the amino acid phenylalanine, with a phenyl group attached to the third carbon.
  • An (S) configuration at the second carbon.
  • An Fmoc group attached to the amino group of the central chain.
  • A methyl group attached to the nitrogen atom of the amino group.

The Fmoc group is bulky and hydrophobic, suggesting the molecule might have reduced solubility in water compared to unprotected amino acids. The presence of the methyl group could potentially alter the reactivity of the amino group compared to unsubstituted phenylalanine.


Chemical Reactions Analysis

  • Cleavage of the Fmoc group: This is a common reaction in organic synthesis, often achieved with mild acidic or basic conditions. Cleavage would regenerate the free amino group.
  • Peptide bond formation: The amino group could participate in peptide bond formation reactions, similar to phenylalanine.
  • Esterification: The carboxylic acid group could undergo esterification reactions with alcohols.

Physical And Chemical Properties Analysis

There is no data available on specific physical and chemical properties like melting point, boiling point, or solubility for this compound.

There is no known information regarding a specific mechanism of action for this compound.

  • Potential for irritation upon skin contact [].
  • May be harmful if inhaled or ingested [].
  • Standard laboratory safety practices should be followed when handling this compound.

XLogP3

4.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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